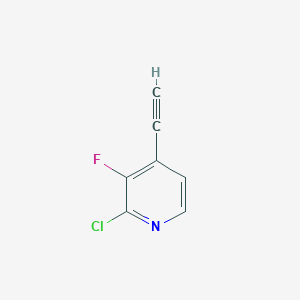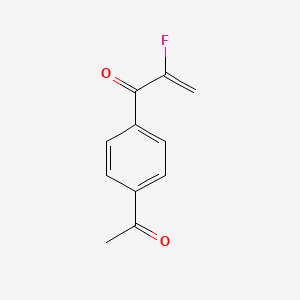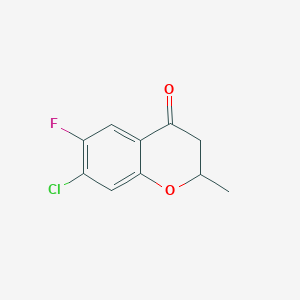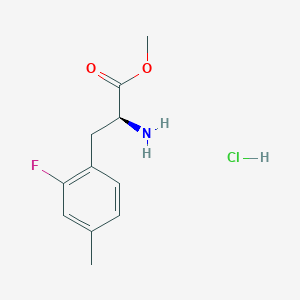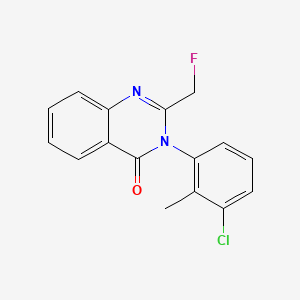
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro and fluoromethyl group in the compound enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- typically involves the reaction of 3-chloro-o-toluidine with appropriate reagents to introduce the quinazolinone core and the fluoromethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The chloro and fluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chloro-o-tolyl)-2-methyl-4(3H)-quinazolinone
- 2-chloro-3-(3-chloro-o-tolyl)propionitrile
Uniqueness
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is unique due to the presence of the fluoromethyl group, which enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
49700-31-4 |
|---|---|
Formule moléculaire |
C16H12ClFN2O |
Poids moléculaire |
302.73 g/mol |
Nom IUPAC |
3-(3-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-10-12(17)6-4-8-14(10)20-15(9-18)19-13-7-3-2-5-11(13)16(20)21/h2-8H,9H2,1H3 |
Clé InChI |
WVXKNJCOURJHDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N2C(=NC3=CC=CC=C3C2=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



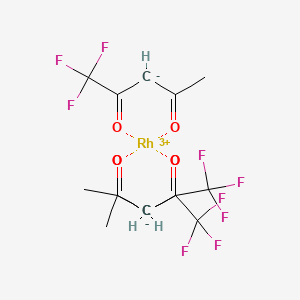

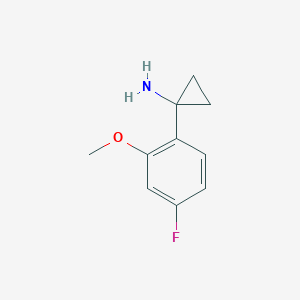
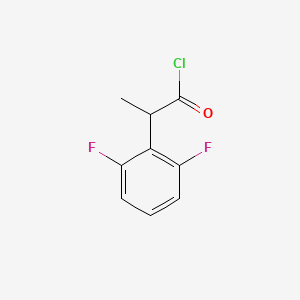
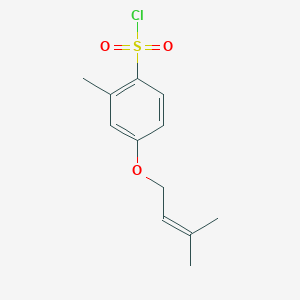
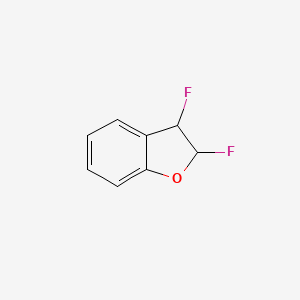
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
